Boc-DAOc*HCl

Description

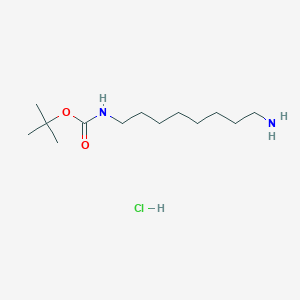

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl N-(8-aminooctyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O2.ClH/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14;/h4-11,14H2,1-3H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUPVGPYNHRUEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1 T Butyloxycarbonyl 1,8 Diaminooctane Hydrochloride and Its Derivatives

Preparation of N1-t-Butyloxycarbonyl-1,8-diaminooctane Hydrochloride

The preparation of Boc-DAOc*HCl involves two key steps: the selective mono-protection of 1,8-diaminooctane (B148097) with the tert-butyloxycarbonyl (Boc) group and the subsequent formation of the hydrochloride salt.

The monofunctionalization of symmetrical diamines is a persistent challenge in organic synthesis, as reactions with protecting group reagents often yield a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. researchgate.netsigmaaldrich.com To address this, several strategies have been developed to differentiate the two chemically equivalent amino groups.

A highly effective and widely used method involves the temporary deactivation of one amine group by protonation with one equivalent of an acid. researchgate.net In this "one-pot" procedure, the diamine is first treated with one molar equivalent of hydrogen chloride (HCl). researchgate.netscielo.org.mx This forms a mixture of species in equilibrium, but the dominant species is the mono-ammonium salt, which has one free amine and one protonated, unreactive ammonium (B1175870) group. researchgate.netresearchgate.net Subsequent addition of one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) results in the selective acylation of the free amino group, yielding the mono-Boc-protected diamine in good yields. researchgate.netscielo.org.mx This approach has been successfully applied to a range of linear diamines from 1,2-diaminoethane to 1,8-diaminooctane. scielo.org.mxresearchgate.net Alternative sources for the single equivalent of HCl include trimethylsilyl (B98337) chloride (Me₃SiCl) or thionyl chloride (SOCl₂), which generate HCl in situ. scielo.org.mxjmcs.org.mx

This method offers a cost-effective and scalable route to mono-protected diamines, avoiding the need for tedious chromatographic separation that is often required with other methods. researchgate.netresearchgate.net

Achieving high yield and purity of the mono-protected product requires careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. The acid-mediated mono-protection strategy has been shown to be robust, with acyclic symmetric diamines providing the desired products in 65–87% yields. researchgate.netresearchgate.net

Flow chemistry has emerged as a powerful tool for the rapid optimization of such reactions. sigmaaldrich.com By systematically varying parameters like reagent ratios in a continuous flow microreactor, the optimal conditions can be identified more efficiently than with traditional batch experiments. sigmaaldrich.com For the mono-Boc protection of piperazine, a related diamine, studies in a microreactor showed that a maximum yield of 45% was achieved using 0.8 equivalents of (Boc)₂O. sigmaaldrich.com Using more or less of the reagent favored the formation of the di-protected or unreacted diamine, respectively. sigmaaldrich.com Methanol (B129727) was identified as a suitable solvent as it kept all components in solution, preventing reactor blockage. sigmaaldrich.com

The following table summarizes typical yields for the mono-Boc protection of various diamines using the HCl pre-protonation strategy, demonstrating the general applicability of the method.

| Diamine Precursor | Yield of Mono-Boc Product | Reference |

| Ethylenediamine | 87% | researchgate.netresearchgate.net |

| 1,4-Diaminobutane | 75% | researchgate.netresearchgate.net |

| 1,6-Diaminohexane | 65% | researchgate.netresearchgate.net |

| (1R,2R)-Cyclohexane-1,2-diamine | 66% | scielo.org.mx |

| 1,8-Diaminooctane | 42% | scielo.org.mx |

While the focus is often on the protection step, the formation of the final hydrochloride salt from a Boc-protected intermediate is also critical. Traditionally, Boc deprotection is achieved using strong acids like trifluoroacetic acid (TFA) or HCl dissolved in organic solvents. nih.govpeptide.com However, these methods can generate significant hazardous waste. researchgate.net

In pursuit of greener and more sustainable chemistry, solvent-free methods have been developed for Boc deprotection and subsequent hydrochloride salt formation. researchgate.netrsc.orgx-mol.net One prominent method involves the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor. researchgate.netrsc.orgx-mol.net The controlled release of stoichiometric amounts of HCl gas is then introduced to the solid N-Boc protected amine. researchgate.netrsc.orgx-mol.net

Advanced Synthetic Approaches to N1-t-Butyloxycarbonyl-1,8-diaminooctane Hydrochloride Analogues

Beyond the synthesis of the parent compound, advanced methodologies are employed to create analogues with specific properties, such as chirality or as part of larger oligomeric structures.

The synthesis of chiral derivatives of this compound, where stereocenters are introduced along the octane (B31449) backbone, requires sophisticated enantioselective methods. Chiral amides and amines are crucial structural motifs in many pharmaceuticals and biologically active molecules. nih.gov While methods for creating α- and β-chiral centers are well-established, the synthesis of remote chiral centers, such as those in a long-chain diamine, presents a greater challenge. nih.govresearchgate.net

General strategies for accessing such chiral molecules involve asymmetric catalysis. For example, copper-catalyzed enantioselective hydroaminocarbonylation can be used to synthesize γ-chiral amides with excellent enantioselectivity. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of quinoline (B57606) derivatives provides access to chiral 1,4-dihydroquinolines. nih.gov These catalytic systems, utilizing chiral ligands, can induce high stereoselectivity in the formation of C-N or C-C bonds.

To synthesize a chiral derivative of 1,8-diaminooctane, one would typically start from a chiral precursor or employ an asymmetric reaction on an unsaturated precursor. The principles of enantioselective alkynylation of isatin-derived ketimines, which provides a novel approach to chiral amines, could be adapted for such a synthesis. uva.es The development of these methods is crucial for producing enantiomerically pure compounds for applications in pharmacology and material science. mdpi-res.com

N1-t-Butyloxycarbonyl-1,8-diaminooctane hydrochloride is a valuable building block for incorporation into larger molecules, such as peptides or other oligomers, using solid-phase synthesis (SPS) techniques. nih.gov The Boc protecting group is central to one of the major strategies in solid-phase peptide synthesis (SPPS). peptide.comchempep.com

In Boc/Bzl-based SPPS, the N-terminus of the growing peptide chain attached to a solid resin is temporarily protected with a Boc group. peptide.com The synthesis cycle involves the following steps:

Deprotection: The Boc group is removed using a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com

Neutralization: The resulting TFA salt of the terminal amine is neutralized to the free amine, often with a base like diisopropylethylamine (DIEA). peptide.com

Coupling: The next Boc-protected amino acid (or a building block like Boc-DAOc) is activated and coupled to the newly freed amine. peptide.com

Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins. peptide.com

By using this compound in this cycle, the 1,8-diaminooctane moiety can be introduced as a flexible spacer or linker within a peptide or oligomer sequence. nih.gov The free amine of the deprotected hydrochloride salt would be coupled to the growing chain on the resin, and after its own Boc group is removed in the subsequent step, the chain can be further extended. This technique allows for the precise, automated synthesis of complex oligomeric structures incorporating diamine linkers. nih.gov

Derivatization Strategies Utilizing this compound as a Key Intermediate

N1-t-Butyloxycarbonyl-1,8-diaminooctane hydrochloride (this compound) is a valuable synthetic intermediate due to its orthogonal protecting group strategy. The tert-butyloxycarbonyl (Boc) group provides robust protection for one of the primary amino groups under basic and nucleophilic conditions, while the other terminus remains a free amine hydrochloride salt. bioorg.org This free amine can be liberated by a simple base treatment and is available for a wide array of chemical transformations, allowing for the sequential and controlled functionalization of the 1,8-diaminooctane scaffold. This differential protection is fundamental to its utility as a versatile building block and linker in medicinal chemistry and materials science. researchgate.net

Functionalization of the Free Amino Group

The presence of a single, reactive primary amino group on the Boc-DAOc scaffold allows for precise, mono-functionalization through various classical amine chemistries. The nucleophilicity of this free amine enables it to react with a wide range of electrophilic partners, leading to the formation of stable covalent bonds.

Key functionalization reactions include:

Amide Bond Formation (Acylation): The free amine readily reacts with carboxylic acids in the presence of coupling agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to form stable amide linkages. nih.gov This is one of the most common methods for attaching biologically relevant moieties or other chemical building blocks.

Reductive Amination: The primary amine can undergo condensation with aldehydes or ketones to form an intermediate imine or Schiff base. scielo.org.mx Subsequent reduction in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) yields a secondary amine. nih.govharvard.edu This tandem, one-pot procedure is highly efficient and avoids the overalkylation often seen in direct alkylation methods. nih.gov

Sulfonylation: Reaction with various sulfonyl chlorides (e.g., arylsulfonyl chlorides) in the presence of a base yields stable sulfonamides. scielo.org.mx This reaction is useful for introducing specific aryl groups or modifying the electronic properties of the terminus.

Alkylation: Direct N-alkylation can be achieved by reacting the amine with alkyl halides. This reaction may require a strong base to deprotonate the amine, and conditions must be controlled to prevent overalkylation. google.com

These transformations are foundational for utilizing this compound as a linker, where the free amine serves as the initial point of attachment to a molecule of interest.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., PyBOP, EDC) | Amide |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary Amine |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

| N-Alkylation | Alkyl Halide, Base | Secondary Amine |

Modifications of the Alkane Chain

Direct functionalization of the eight-carbon alkane chain of Boc-DAOcHCl is synthetically challenging due to the chemical inertness of the sp³-hybridized C-H bonds. The reactivity of the molecule is dominated by the two terminal amino groups. Therefore, modifications to the alkane backbone are not typically performed on the pre-formed Boc-DAOcHCl molecule itself.

Instead, derivatives with modified alkane chains are strategically prepared by utilizing different starting materials in the synthetic sequence prior to the mono-Boc protection step. This approach allows for the introduction of a wide variety of structural features into the diamine backbone.

Strategies for Synthesizing Analogues with Modified Chains:

Varying Chain Length: Mono-Boc-protected diamines with different alkane chain lengths (e.g., from 1,2-diaminoethane to 1,12-diaminododecane) can be synthesized by starting with the corresponding α,ω-diamine. researchgate.net

Introducing Heteroatoms: Polyether chains can be incorporated by using diamine precursors like N-Boc-1-amino-3,6-dioxa-8-octanediamine, which enhances solubility and pharmacokinetic properties in certain applications.

Incorporating Unsaturation or Rigidity: Starting with diamine precursors that contain double bonds, triple bonds, or cyclic structures (e.g., cyclohexane (B81311) or aromatic rings) allows for the synthesis of more rigid or conformationally constrained linkers. iwu.edu

While direct C-H functionalization of simple alkanes remains a frontier in organic chemistry, advanced methods are emerging. For instance, strategies for the direct α-C–H bond functionalization of unprotected cyclic amines have been developed, although these methods are not yet standard for linear aliphatic chains like that in this compound. nih.gov

Introduction of Biologically Relevant Moieties

A primary application of this compound is as a flexible linker to connect two or more molecular entities, at least one of which is often biologically active. The synthetic strategies described in section 2.3.1 are employed to attach these moieties to the free amino terminus. After the first moiety is attached, the Boc-protecting group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) to reveal a new primary amine, which can then be coupled to a second molecule. nih.gov

Applications in Medicinal Chemistry:

PROTACs (Proteolysis Targeting Chimeras): Boc-DAOcHCl is a widely used building block for the linker component of PROTACs. nih.gov PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The synthesis involves coupling the free amine of Boc-DAOcHCl to an E3 ligase ligand (e.g., a VHL or CRBN ligand), followed by Boc deprotection and coupling of the newly exposed amine to a ligand for the target protein. nih.govnih.gov The octane chain serves as a flexible spacer, and its length is critical for the formation of a productive ternary complex between the target protein and the E3 ligase.

Bioconjugation: The diaminooctane scaffold can be used to attach various biomolecules, such as peptides, fluorescent dyes for imaging, or small molecule drugs, to other substrates like nanoparticles or surfaces. nih.gov

Bifunctional Inhibitors: This intermediate can be used to synthesize molecules that interact with two different biological targets by linking two distinct pharmacophores.

The ability to sequentially attach different molecules makes this compound an essential tool in the rational design and synthesis of complex, biologically active compounds. nih.govnih.gov

| Biologically Relevant Moiety | Application / Purpose | Typical Linkage |

| VHL or CRBN Ligand | E3 Ligase binder for PROTAC synthesis | Amide |

| Target Protein Ligand (e.g., BTK inhibitor) | Binds to protein targeted for degradation in PROTACs | Amide |

| Fluorophore (e.g., Fluorescein, Rhodamine) | Fluorescent tag for biological imaging | Amide, Thiourea |

| Peptide Sequence | Bioactive ligand, targeting moiety | Amide |

| Small Molecule Drug | Creation of dual-action drugs or targeted delivery systems | Amide, Secondary Amine |

Chemical Reactivity and Mechanistic Investigations of Boc Daoc*hcl Transformations

Mechanism and Kinetics of Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) group is a cornerstone of many synthetic strategies, prized for its stability in various conditions and its susceptibility to acid-catalyzed cleavage.

The deprotection of Boc-DAOc*HCl using hydrochloric acid is a standard and efficient method to liberate the primary amine. nih.govacsgcipr.orgjk-sci.com This process is typically carried out in organic solvents such as dioxane, methanol (B129727), or ethyl acetate (B1210297). libretexts.org The reaction proceeds readily at room temperature. libretexts.org

The mechanism of acid-catalyzed Boc deprotection is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by hydrochloric acid. total-synthesis.com This initial step increases the electrophilicity of the carbonyl carbon, facilitating the subsequent fragmentation. The protonated intermediate is unstable and readily undergoes cleavage to form a carbamic acid and a tert-butyl cation. total-synthesis.com The resulting carbamic acid is itself unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free primary amine. total-synthesis.com Under the acidic conditions, the newly formed amino group is protonated, typically affording the hydrochloride salt of the diamine.

A key intermediate in the Boc deprotection process is the tert-butyl cation, a highly reactive species. acsgcipr.org This cation can follow several pathways, including reacting with nucleophiles present in the reaction mixture, or undergoing elimination to form isobutylene (B52900). acsgcipr.org In the context of peptide synthesis and other complex molecules, the tert-butyl cation can problematically alkylate sensitive residues such as tryptophan or methionine. acsgcipr.org To mitigate these unwanted side reactions, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation. acsgcipr.org Common scavengers include anisole, thioanisole, or triisopropylsilane (B1312306) (TIS). acsgcipr.org

Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have revealed that the reaction rate exhibits a second-order dependence on the concentration of hydrochloric acid. nih.govresearchgate.net This indicates that two molecules of HCl are involved in the rate-determining step of the reaction. This second-order dependence has been observed for the deprotection of different Boc-protected amines using various strong acids like HCl, sulfuric acid, and methanesulfonic acid. nih.govresearchgate.net In contrast, deprotection with trifluoroacetic acid (TFA) often shows a more complex kinetic profile and may require a large excess of the acid to achieve a reasonable reaction rate. nih.govresearchgate.net

| Substrate | Acid | Solvent | Rate Constant (k) | Order of Reaction |

|---|---|---|---|---|

| Boc-protected amine thioester | HCl | Toluene/Propan-2-ol | Varies with [HCl]^2 | Second |

| Boc-protected amine tosylate | HCl | Toluene/Propan-2-ol | Varies with [HCl]^2 | Second |

| Boc-protected amine tosylate | H2SO4 | Toluene/Propan-2-ol | Varies with [H2SO4]^2 | Second |

| Boc-protected amine tosylate | CH3SO3H | Toluene/Propan-2-ol | Varies with [CH3SO3H]^2 | Second |

This table is illustrative, based on findings that the reaction rate is second order with respect to acid concentration. Precise rate constants are dependent on specific substrate, temperature, and solvent systems.

The Boc group is known for its high sensitivity to acid, which allows for its selective removal in the presence of other, more robust protecting groups. acsgcipr.org This orthogonality is a key feature in complex synthetic sequences. For instance, the Boc group can be cleaved without affecting benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups, which are typically removed by hydrogenolysis. total-synthesis.com Similarly, the Boc group is orthogonal to the fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions. total-synthesis.com

In the context of diamines like 1,8-diaminooctane (B148097), it is possible to achieve selective mono-deprotection of a di-Boc protected diamine by carefully controlling the reaction conditions, such as the stoichiometry of the acid. Furthermore, one can employ orthogonal protecting group strategies where one amino group is protected with Boc and the other with a group that is stable to acidic conditions, allowing for the selective deprotection and subsequent functionalization of one amine over the other. jk-sci.com For example, a combination of Boc and a base-labile group would allow for selective deprotection at either end of the diamine chain.

Acid-Catalyzed Removal of the Boc Group with Hydrochloric Acid

Reactivity of the Unprotected Amino Group(s)

Upon successful deprotection of this compound, the resulting 1,8-diaminooctane possesses two primary amino groups, which are nucleophilic and can participate in a wide array of chemical reactions. The reactivity of these amino groups is characteristic of primary alkyl amines.

The lone pair of electrons on the nitrogen atoms makes them effective nucleophiles, readily reacting with electrophiles. Common reactions include:

Acylation: The amino groups can react with acid chlorides, anhydrides, or activated esters to form stable amide bonds. This reaction is fundamental in the synthesis of polyamides, where diamines like 1,8-diaminooctane are used as monomers. exlibrisgroup.comnih.govncl.res.inyoutube.comresearchgate.net For instance, the condensation polymerization of 1,8-diaminooctane with a diacid chloride would yield a polyamide.

Alkylation: The amino groups can be alkylated by reaction with alkyl halides. However, these reactions can sometimes be difficult to control, as the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgstudymind.co.ukopenstax.org

Reaction with Carbonyls: Primary amines can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. These imines can be subsequently reduced to form secondary amines.

The presence of two primary amino groups in 1,8-diaminooctane makes it a valuable building block in polymer chemistry and in the synthesis of symmetrical molecules where both ends of the octane (B31449) chain are functionalized. fishersci.com

Amidation and Peptide Coupling Reactions

The free primary amine of this compound readily participates in amidation and peptide coupling reactions to form amide bonds. bachem.com This is a cornerstone of its application in peptide synthesis and the construction of more complex molecular architectures. The reaction involves the acylation of the primary amine with a carboxylic acid, which is typically activated to facilitate the reaction. bachem.com

Commonly used coupling reagents for this transformation include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.com Phosphonium and aminium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. bachem.com

The general mechanism involves the activation of a carboxylic acid by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, leading to the formation of a stable amide bond. The presence of the hydrochloride salt necessitates the use of a base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the ammonium salt and liberate the free amine for reaction.

Table 1: Representative Conditions for Peptide Coupling with this compound

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time |

|---|---|---|---|---|

| DCC | HOBt | DIPEA | DMF/DCM | 2-12 h |

| HBTU | HOBt | NMM | DMF | 1-4 h |

Note: The conditions presented are illustrative and may require optimization for specific substrates.

Nucleophilic Substitutions and Additions

The primary amine of this compound is a potent nucleophile and can participate in a variety of nucleophilic substitution and addition reactions. In nucleophilic substitution reactions, the amine can displace a leaving group from an alkyl or aryl halide to form a new carbon-nitrogen bond. The reactivity in these reactions is influenced by the nature of the substrate, the solvent, and the reaction conditions.

Nucleophilic addition reactions are also common, particularly with electrophilic species such as aldehydes and ketones. The initial addition of the amine to the carbonyl group forms a hemiaminal intermediate, which can then dehydrate to form an imine. This reactivity is fundamental in the construction of various nitrogen-containing compounds.

Formation of Heterocyclic Compounds

This compound can serve as a key building block in the synthesis of heterocyclic compounds. Its bifunctional nature, with a nucleophilic primary amine and a latent amine functionality, allows for its incorporation into cyclic structures. For instance, the primary amine can react with a molecule containing two electrophilic centers to form a heterocyclic ring. Subsequent deprotection of the Boc group can then provide a site for further functionalization or ring closure.

An example of this would be the reaction of this compound with a dicarbonyl compound, which could lead to the formation of a large nitrogen-containing ring, an important scaffold in medicinal chemistry. The precise nature of the heterocyclic product would depend on the reaction partner and the specific conditions employed.

Exploration of Side Reactions and Their Mitigation Strategies

While a versatile reagent, the use of this compound is not without potential side reactions. Understanding and mitigating these unwanted transformations is crucial for achieving high yields and purity in the desired products.

Alkylation of Sensitive Nucleophiles

In reactions where alkylating agents are present, the primary amine of this compound can undergo undesired alkylation. This is particularly relevant in complex syntheses where other sensitive functional groups are present. To mitigate this, careful control of stoichiometry and reaction conditions is essential. Using the minimum necessary amount of the alkylating agent and maintaining a low reaction temperature can help to minimize over-alkylation. In some cases, the use of a bulky base can also selectively promote the desired reaction over the side alkylation.

Oligomerization and Polymerization Prevention

The presence of two amine groups in 1,8-diaminooctane, the parent compound of Boc-DAOcHCl, makes it susceptible to oligomerization or polymerization, especially when reacting with bifunctional electrophiles. The Boc protecting group on one of the amines in Boc-DAOcHCl effectively prevents this. chempep.comyoutube.com By masking one of the reactive sites, the molecule is forced to react in a monofunctional manner. This is a critical strategy in stepwise synthesis, allowing for the controlled construction of complex molecules. Once the desired transformation at the free amine is complete, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the second primary amine for subsequent reactions. chempep.com

Table 2: Common Protecting Groups for Amines and Their Cleavage Conditions

| Protecting Group | Cleavage Condition |

|---|---|

| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA, HCl) |

| Cbz (Carboxybenzyl) | Catalytic Hydrogenation |

Applications of Boc Daoc*hcl in Academic Research and Chemical Biology

Utilization as a Building Block in Complex Molecule Synthesis

Boc-DAOc*HCl's linear, flexible eight-carbon chain and its terminal functional groups make it an attractive component for the construction of intricate molecular architectures.

Macrocycles, cyclic molecules with rings containing nine or more atoms, are of significant interest in medicinal chemistry due to their unique conformational properties and ability to bind to challenging biological targets. The synthesis of these structures often relies on the use of linear precursors that can be cyclized. Boc-DAOcHCl, with its defined length and reactive termini, can serve as a key building block in the synthesis of various macrocyclic compounds. After deprotection of the Boc group and activation of a carboxylic acid, for instance, the diamine can be used in intramolecular cyclization reactions to form macrocyclic lactams. The long, flexible alkyl chain of Boc-DAOcHCl can be a critical element in achieving the desired ring size and conformation of the final macrocycle.

| Parameter | Description |

| Precursor Type | Linear bifunctional molecule |

| Key Functional Groups | Boc-protected amine, Primary amine hydrochloride |

| Chain Length | 8 carbons |

| Role in Macrocyclization | Provides a flexible spacer for ring formation |

This table provides a summary of the key features of Boc-DAOcHCl relevant to its use in macrocycle synthesis.*

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse molecules, which can then be screened for biological activity. The "one-bead-one-compound" (OBOC) method is a common technique in which a large library of compounds is synthesized on small resin beads. Boc-protected diamines, including structures analogous to Boc-DAOcHCl, are valuable scaffolds in the development of such libraries. The free amine can be attached to a solid support, and the Boc-protected amine can be deprotected to allow for the stepwise addition of various chemical building blocks. The eight-carbon chain of Boc-DAOcHCl provides a significant spacer, projecting the growing molecule away from the solid support and potentially improving its accessibility for biological screening.

| Library Synthesis Step | Role of this compound Analogs |

| Scaffold Attachment | The free primary amine reacts with the solid support. |

| Diversity Introduction | The Boc group is removed, and a variety of building blocks are coupled to the newly freed amine. |

| Spacing | The C8 alkyl chain acts as a linker, separating the synthesized molecule from the bead surface. |

This table outlines the role of Boc-protected diamines like Boc-DAOcHCl in the key steps of combinatorial library synthesis.*

Role in Peptide and Peptidomimetic Chemistry

Peptides and their mimetics are crucial in drug discovery and chemical biology. This compound and similar long-chain diamines offer a versatile platform for the design and synthesis of modified peptides and peptidomimetics with tailored properties.

| Linker Property | Contribution of this compound Moiety |

| Length & Flexibility | The -(CH₂)₈- chain provides a significant and flexible spacer. |

| Hydrophobicity | The alkyl chain can influence the overall solubility and cell permeability of the conjugate. |

| Reactivity | The terminal amines provide handles for conjugation to other molecular components. |

This table summarizes how the structural features of a Boc-DAOcHCl-derived moiety can influence the properties of a bioconjugation linker.*

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. Long-chain diamines like 1,8-diaminooctane (B148097) are used to create scaffolds that can present amino acid side chains in a manner that mimics the secondary structures of peptides. By incorporating a diamine backbone, researchers can create novel peptide analogues with altered conformational preferences and biological activities. The use of this compound allows for the controlled, stepwise synthesis of these peptidomimetic scaffolds, where different functional groups can be introduced at either end of the diamine chain.

Contributions to Supramolecular Chemistry and Materials Science

The self-assembly of molecules into well-ordered, functional superstructures is the central theme of supramolecular chemistry. The structural features of Boc-DAOcHCl make it a potential building block for the construction of such assemblies. The long alkyl chain can participate in hydrophobic interactions, while the terminal amino groups can engage in hydrogen bonding or be functionalized to introduce other recognition motifs. For instance, after deprotection, the resulting diamine can be used to form supramolecular polymers or gels through non-covalent interactions with other complementary molecules. In materials science, monofunctionalized diamines are essential for surface modification. For example, the free amine of a molecule like Boc-DAOcHCl could be used to anchor it to a solid surface, while the protected amine could be deprotected and subsequently functionalized to impart specific properties to the material's surface.

Self-Assembly Studies of Diamine Derivatives

Diamine derivatives are fundamental components in the study of molecular self-assembly, a process where molecules spontaneously organize into ordered structures. The ability to control the assembly of molecules is crucial for the development of new materials with tailored properties. Boc-protected dipeptides, which contain a diamine backbone, have been shown to offer a versatile platform for the design of such biomaterials through self-assembly. The Boc protecting group in molecules like this compound allows for a stepwise synthesis of dipeptides or other amphiphilic molecules. Once the desired molecular structure is achieved, the removal of the Boc group can trigger self-assembly by exposing a free amine that can participate in intermolecular interactions, such as hydrogen bonding.

Precursors for Polymeric Materials (excluding basic physical properties)

In the field of polymer chemistry, diamines are essential monomers for the synthesis of polyamides, a class of polymers with a wide range of applications. Polyamides are typically formed through the condensation reaction of a diamine with a dicarboxylic acid. The use of a mono-protected diamine like this compound is advantageous as it allows for controlled, directional polymer chain growth.

The synthesis of polyamides can be achieved through various methods, including catalytic dehydrogenation of diols and diamines, which is considered a green and atom-economical approach. In such syntheses, this compound would first need to be deprotected to liberate the second amine group, yielding the free diamine. This resulting diamine can then be reacted with a dicarboxylic acid or its derivative to form the polyamide. The structure of the diamine precursor is a key determinant of the final polymer's properties. The use of specific diamine derivatives allows for the introduction of desired functionalities into the polymer backbone.

Table 1: Examples of Diamines and Dicarboxylic Acids Used in Polyamide Synthesis

| Diamine | Dicarboxylic Acid | Resulting Polyamide |

| 1,6-diaminohexane | Hexanedioic acid | Nylon 6,6 |

| 1,4-diaminobenzene | Benzene-1,4-dicarboxylic acid | Kevlar |

| m-xylylenediamine | Adipic acid | Poly(m-xylylene adipamide) |

Application in Probe and Reagent Development for Biological Systems (excluding human trial data)

The unique chemical properties of this compound also make it a valuable starting material for the synthesis of molecular probes and reagents used to investigate biological systems.

Synthesis of Molecular Probes for Mechanistic Studies

Molecular probes are indispensable tools for studying biological processes at the molecular level. Boc-protected diamines can be incorporated as linkers in the synthesis of various types of probes, including those used in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Boc-protected PEG linkers, which can be derived from diamine precursors, are often used in the synthesis of PROTACs. The Boc group allows for the sequential attachment of the two ligands to the linker.

Reagents for Enzyme Substrate Design (e.g., in biochemical assays)

In the field of enzymology, the design of specific substrates and inhibitors is crucial for understanding enzyme mechanisms and for developing new diagnostic and therapeutic tools. Protected diamines are key building blocks in the synthesis of enzyme substrates and inhibitors. For instance, vicinal diamines have been explored as "smart" co-substrates in transaminase-catalyzed reactions, where the reaction equilibrium is shifted favorably.

Moreover, biocatalytic methods are being developed for the synthesis of chiral cyclic diamines, which are important components of many pharmaceutical compounds. Enzyme cascades have been designed for the synthesis of semi-protected 3-aminopiperidines and 3-aminoazepanes, highlighting the importance of having access to protected diamine building blocks. The Boc protecting group is particularly useful in these syntheses as it is stable under many reaction conditions but can be removed selectively when needed. The ability to introduce a diamine moiety with a specific protection pattern allows for the precise construction of molecules that can interact with enzyme active sites in a predetermined manner, facilitating detailed mechanistic studies.

Analytical Methodologies for the Characterization and Purity Assessment of Boc Daoc*hcl and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of Boc-DAOc*HCl, providing insights into its molecular framework, connectivity, and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of the free base, N-(tert-butoxycarbonyl)-1,8-diaminooctane, characteristic signals corresponding to the different proton environments are observed. The nine protons of the tert-butoxycarbonyl (Boc) group typically appear as a sharp singlet around 1.45 ppm. The methylene (B1212753) protons of the octane (B31449) chain would present as a series of multiplets. The two protons of the methylene group adjacent to the Boc-protected nitrogen (C1-H) are expected to resonate at approximately 3.1-3.2 ppm, often as a quartet. The protons of the methylene group next to the free amino group (C8-H) would appear as a triplet around 2.7-2.8 ppm. The remaining methylene protons in the middle of the octane chain (C2-C7) would produce overlapping multiplets in the region of 1.2 to 1.6 ppm. A broad singlet corresponding to the NH proton of the carbamate (B1207046) can also be observed.

The ¹³C NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group is typically found around 28.4 ppm, while the carbonyl carbon of the Boc group resonates at approximately 156.0 ppm. The carbon of the tert-butoxy (B1229062) group appears around 79.5 ppm. The carbons of the octane chain would have distinct chemical shifts, with those closer to the nitrogen atoms being more deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(tert-butoxycarbonyl)-1,8-diaminooctane

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| (CH₃)₃C- | ~1.45 | Singlet |

| -NH-COO- | Variable (broad) | Singlet |

| -CH₂-NH(Boc) | ~3.15 | Quartet |

| -CH₂-NH₂ | ~2.75 | Triplet |

| -(CH₂)₆- | ~1.2-1.6 | Multiplet |

Note: The hydrochloride salt form (Boc-DAOc\HCl) would show a downfield shift for the protons adjacent to the ammonium (B1175870) group.*

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key absorptions for a Boc-protected amine include a strong C=O stretching vibration for the carbamate group, typically observed in the range of 1680-1700 cm⁻¹. The N-H stretching vibration of the carbamate appears as a sharp to medium band around 3300-3500 cm⁻¹. The C-N stretching of the aliphatic amine is generally found in the 1250–1020 cm⁻¹ region. Additionally, the N-H bending of the primary amine group is expected in the 1650-1580 cm⁻¹ range. The presence of the hydrochloride salt may lead to the appearance of broad bands corresponding to the N⁺-H stretching of the ammonium group.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretch | ~3300-3500 |

| C-H (Alkyl) | Stretch | ~2850-2960 |

| C=O (Carbamate) | Stretch | ~1680-1700 |

| N-H (Primary Amine) | Bend | ~1650-1580 |

| C-N (Aliphatic Amine) | Stretch | ~1250-1020 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. In mass spectrometry, the Boc protecting group is known to be thermally labile and can undergo facile fragmentation.

A common fragmentation pathway for Boc-protected amines involves the loss of the entire Boc group or parts of it. For instance, a characteristic fragmentation is the loss of isobutene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). The mass spectrum of the free base (C₁₃H₂₈N₂O₂) would show a molecular ion peak [M]⁺ at m/z 244.37. Key fragment ions would be expected at m/z 188 [M-C₄H₈]⁺ and m/z 144 [M-Boc]⁺. The presence of the hydrochloride salt would not be directly observed in the same manner, as the analysis is typically performed on the free base.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. Reversed-phase HPLC is commonly used for the analysis of carbamates.

A typical HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid for better peak shape. Detection is usually carried out using a UV detector. The purity of this compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile By-products

Gas Chromatography (GC) is suitable for the analysis of volatile by-products that may be present in samples of Boc-DAOcHCl. Due to the low volatility of Boc-DAOcHCl itself, direct analysis by GC is challenging and often requires derivatization to increase its volatility.

However, GC is highly effective for detecting and quantifying volatile impurities such as residual solvents or by-products from the synthesis of the precursor, 1,8-diaminooctane (B148097). For the analysis of diamines, derivatization with reagents like phthalaldehyde or benzaldehyde (B42025) can be employed to form more volatile and thermally stable derivatives suitable for GC analysis. The use of a mass spectrometer as a detector (GC-MS) allows for the identification of these volatile impurities by comparing their mass spectra to spectral libraries. For the analysis of trace levels of basic compounds like amines, a selective stationary phase, such as a base-deactivated column, is often required to achieve good peak shape and resolution.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving this compound. researchgate.net This technique is instrumental in qualitatively assessing the consumption of starting materials and the formation of products, thereby allowing for the determination of reaction completion. libretexts.org

The standard procedure involves spotting a TLC plate with three lanes: the starting material (e.g., this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu The plate is then developed in a suitable mobile phase, typically a solvent system tailored to achieve good separation between the reactant and the product. For Boc-protected amines, solvent systems often consist of mixtures of polar and nonpolar organic solvents, such as methanol (B129727) in chloroform (B151607) or ethyl acetate (B1210297) in hexane. derpharmachemica.com

As the reaction proceeds, aliquots are taken from the reaction mixture at various time intervals and spotted on the TLC plate. libretexts.org The disappearance of the spot corresponding to the starting material (Boc-DAOcHCl) and the appearance of a new spot corresponding to the product indicate the reaction's progress. youtube.com The relative polarity of the compounds determines their retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Generally, the less polar a compound, the higher its Rf value. For instance, in a reaction where the Boc group is removed, the resulting free amine is more polar and would exhibit a lower Rf value than the starting Boc-DAOcHCl on a normal-phase silica (B1680970) plate. Conversely, if this compound is the product of a reaction (e.g., protecting 1,8-diaminooctane), its spot will appear and intensify as the starting diamine spot diminishes. chemicalforums.com

Visualization of the spots on the TLC plate can be achieved using various methods. As the this compound molecule lacks a strong chromophore, UV light is often ineffective unless the derivative contains a UV-active moiety. More commonly, the plates are stained with a developing agent. A potassium permanganate (B83412) (KMnO4) stain can be used as a general stain for organic compounds. For reactions involving the free amine group, a ninhydrin (B49086) stain is particularly effective, as it reacts with primary amines to produce a distinct purple color, known as Ruhemann's purple. libretexts.org

Table 1: Illustrative TLC Monitoring of a Boc-Deprotection Reaction of this compound This table is for illustrative purposes and data is hypothetical.

| Time Point | Reactant Spot (this compound) | Product Spot (1,8-Diaminooctane Dihydrochloride) | Observations |

|---|---|---|---|

| T = 0 hr | Rf = 0.75 (Strong Intensity) | Rf = 0.10 (Not Visible) | Only the starting material is present. |

| T = 2 hr | Rf = 0.75 (Moderate Intensity) | Rf = 0.10 (Faint Intensity) | Product begins to form as starting material is consumed. |

| T = 4 hr | Rf = 0.75 (Faint Intensity) | Rf = 0.10 (Moderate Intensity) | Reaction is progressing, with significant product formation. |

| T = 6 hr | Rf = 0.75 (Not Visible) | Rf = 0.10 (Strong Intensity) | Reaction is complete; starting material is fully consumed. |

Advanced Techniques for Impurity Profiling and Quality Control

Ensuring the purity and quality of this compound is critical for its application in synthesis. Advanced analytical techniques are employed to create a comprehensive impurity profile, identifying and quantifying any by-products or degradation products. nih.gov

Coupled Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Coupled or hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for impurity profiling. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for analyzing this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates the parent compound from its impurities based on differences in their partitioning between a stationary phase (e.g., C18) and a mobile phase. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides highly accurate molecular weight information for each separated component. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment specific ions, providing structural information that is crucial for the definitive identification of unknown impurities. nih.gov For example, LC-MS can identify impurities arising from the Boc protection reaction, such as the di-Boc protected diamine or residual starting materials. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though its application to Boc-protected compounds requires careful consideration. The high temperatures used in the GC injection port can cause thermal degradation of the Boc group, leading to the formation of isobutylene (B52900) and the corresponding free amine. nih.gov This can result in an inaccurate impurity profile, potentially misidentifying the thermal degradant as an impurity present in the original sample. nih.gov However, with appropriate method development, such as using lower inlet temperatures or derivatization, GC-MS can be effective for analyzing more volatile or thermally stable impurities.

Table 2: Potential Impurities in this compound and Suitable Analytical Methods

| Potential Impurity | Potential Origin | Recommended Technique | Rationale |

|---|---|---|---|

| 1,8-Diaminooctane | Incomplete reaction or degradation | LC-MS | High polarity makes it well-suited for reverse-phase LC; MS provides confirmation. |

| Di-tert-butoxycarbonyl-1,8-diaminooctane | Over-reaction during synthesis | LC-MS | Separation from mono-Boc product is achievable with gradient elution. |

| tert-Butyl Alcohol | Hydrolysis of Boc group or reagents | GC-MS | Highly volatile and suitable for GC analysis. |

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique used to verify the empirical formula and confirm the stoichiometry of a purified compound like this compound. This method determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl)—in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₃H₂₈N₂O₂·HCl). iris-biotech.de

A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence of the compound's purity and confirms that the hydrochloride salt has formed in the correct 1:1 molar ratio. Discrepancies can indicate the presence of impurities, residual solvents (e.g., water or organic solvents), or an incorrect stoichiometric ratio of the hydrochloride salt. This analysis is a critical component of quality control, ensuring the identity and integrity of the synthesized material.

Table 3: Elemental Analysis Data for this compound (Molecular Formula: C₁₃H₂₉ClN₂O₂)

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) | Difference % |

|---|---|---|---|

| Carbon (C) | 55.60% | 55.48% | -0.12% |

| Hydrogen (H) | 10.41% | 10.50% | +0.09% |

| Chlorine (Cl) | 12.62% | 12.55% | -0.07% |

| Nitrogen (N) | 9.98% | 10.05% | +0.07% |

| Oxygen (O)* | 11.39% | 11.42% | +0.03% |

*Oxygen content is often determined by difference.

Table of Compounds

| Compound Name | Abbreviation or Synonym |

|---|---|

| N-t-Butyloxycarbonyl-1,8-diaminooctane hydrochloride | This compound |

| 1,8-Diaminooctane | - |

| Di-tert-butoxycarbonyl-1,8-diaminooctane | Di-Boc-1,8-diaminooctane |

| Ethyl acetate | - |

| Hexane | - |

| Methanol | - |

| Chloroform | - |

| Potassium permanganate | KMnO₄ |

| Ninhydrin | 2,2-Dihydroxyindane-1,3-dione |

| tert-Butyl alcohol | t-Butanol |

| N-(tert-Butyl)-1,8-diaminooctane | - |

Theoretical and Computational Studies on Boc Daoc*hcl Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to understand the electronic properties and energetics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other related properties.

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in predicting chemical reactivity. wikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. wikipedia.org

For a molecule like Boc-DAOc*HCl, quantum chemical calculations such as Density Functional Theory (DFT) would be used to compute these properties. Reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be derived from the HOMO and LUMO energies.

Table 1: Hypothetical Reactivity Descriptors for Boc-DAOcHCl (Note: The following data is illustrative and not based on published research for Boc-DAOcHCl, as such data was not found.)

| Descriptor | Formula | Significance | Hypothetical Value |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron donating ability | -8.5 eV |

| LUMO Energy (ELUMO) | - | Electron accepting ability | 1.2 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability | 9.7 eV |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 8.5 eV |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | -1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 4.85 eV |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.103 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | 3.65 eV |

The flexible nature of the octyl chain in this compound allows it to adopt various spatial arrangements or conformations. Conformation analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them. nih.gov This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step. Such studies are crucial for understanding how the molecule's shape influences its interactions. High-level ab initio calculations can provide insights into the intrinsic conformational energetics of molecules. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational changes, solvent effects, and interactions with other molecules or surfaces over time. nih.govrsc.org

The presence of a solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the solvent molecules around this compound, allowing for the study of how interactions with the solvent (e.g., water) affect its conformational preferences. For instance, the charged nature of the hydrochloride salt suggests that solvation of the ammonium (B1175870) group would be a critical factor. Studies on similar systems have shown that the behavior of ions at interfaces can be significantly different from that in the bulk. researchgate.net

MD simulations can also be used to investigate how this compound interacts with various surfaces or non-therapeutic biomolecules. This could involve simulating the molecule near a model lipid bilayer to understand its membrane-penetrating properties or its interaction with a protein surface to study non-covalent binding. These simulations provide a dynamic picture of the intermolecular forces and structural adjustments that occur during such interactions.

Mechanistic Insights from Computational Modeling

Computational modeling can provide valuable insights into potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states and calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of a chemical process. For example, DFT calculations can be used to propose catalytic mechanisms for reactions involving similar molecules.

Transition State Analysis of Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental reaction in organic synthesis. The acid-catalyzed deprotection of this compound proceeds through a well-established mechanism that can be meticulously studied using computational methods.

The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid (HCl). This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

Computational techniques, particularly Density Functional Theory (DFT), are employed to model this reaction pathway. nih.gov DFT calculations can determine the geometric structures and energies of the reactants, intermediates, transition states, and products. researchgate.net By locating the transition state structures, the activation energy for each step of the deprotection process can be calculated, providing a quantitative measure of the reaction kinetics.

For this compound, theoretical analysis would focus on the key transition states:

TS1: The transition state for the cleavage of the C-O bond to release the tert-butyl cation.

TS2: The transition state for the decarboxylation of the carbamic acid intermediate.

The calculated activation energies (ΔG‡) provide insight into the rate-determining step of the reaction.

| Transition State | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| TS1 | Formation of tert-butyl cation and carbamic acid | 22.5 |

| TS2 | Decarboxylation of carbamic acid | 8.2 |

This table is illustrative and presents hypothetical data that would be the target of a DFT computational study.

Reaction Pathway Elucidation for Derivatization Reactions

Once the Boc group is removed, the resulting 1,8-diaminooctane (B148097) hydrochloride has a free primary amine that is available for a variety of derivatization reactions. Computational chemistry can be used to explore the reaction pathways of these subsequent transformations, helping to predict the most favorable reaction conditions and potential products.

Common derivatization reactions for the primary amine include:

Acylation: Reaction with an acyl chloride or anhydride to form an amide.

Alkylation: Reaction with an alkyl halide to form a secondary amine.

Sulfonylation: Reaction with a sulfonyl chloride to form a sulfonamide.

For each of these potential reactions, computational methods can be used to map the potential energy surface. This involves calculating the energy of the system as the reactants approach and transform into products, allowing for the identification of all intermediates and transition states. By comparing the energy barriers of competing reaction pathways, it is possible to predict the major product under a given set of conditions.

| Reaction Type | Reagent | Calculated Activation Energy (ΔG‡) (kcal/mol) | Thermodynamic Product Stability (ΔG_rxn) (kcal/mol) |

|---|---|---|---|

| Acylation | Acetyl Chloride | 15.3 | -12.5 |

| Alkylation | Methyl Iodide | 18.9 | -8.7 |

| Sulfonylation | Tosyl Chloride | 16.1 | -10.2 |

This table contains hypothetical data for illustrative purposes, representing typical outputs from computational reaction pathway studies.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling aims to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. These models can accelerate the discovery of new molecules with desired properties by reducing the need for extensive experimental synthesis and testing.

For derivatives of this compound, Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to predict their reactivity in various chemical transformations. nih.gov A QSRR model is typically a statistical equation that correlates numerical descriptors of the molecules' structures with an observed measure of their reactivity.

The development of a QSRR model involves:

Data Set Generation: A series of this compound derivatives with varying substituents is created.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to build an equation that links the descriptors to the reactivity data. tandfonline.com

Model Validation: The predictive power of the model is assessed using statistical metrics and external test sets.

| Descriptor | Description | Coefficient |

|---|---|---|

| qN | Mulliken charge on the amine nitrogen | -2.54 |

| LUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.87 |

| V_S | Steric volume of the substituent | -0.15 |

| Model Equation: log(k) = 1.2 - 2.54(qN) + 0.87(LUMO) - 0.15(V_S) | ||

| Model Statistics: R² = 0.92, Q² = 0.85 |

This table is a hypothetical representation of a QSRR model and its components.

Application of Machine Learning in Chemical Space Exploration

While traditional QSRR models are powerful, machine learning (ML) offers a more sophisticated approach to handle complex, non-linear relationships between structure and reactivity. nih.gov ML algorithms can learn from large datasets of chemical reactions to predict the outcomes for new, unseen combinations of reactants. acs.orgneurips.cc

In the context of this compound, machine learning can be used to explore the vast chemical space of its potential derivatives. A typical workflow would involve:

Data Curation: A large dataset of known reactions involving primary amines is collected from chemical databases.

Feature Engineering: Molecules are converted into machine-readable formats, such as molecular fingerprints or graph-based representations.

Model Training: An ML model, such as a random forest or a neural network, is trained on the curated dataset to learn the patterns that govern reactivity. nih.gov

Prediction and Exploration: The trained model is then used to predict the reactivity of a virtual library of this compound derivatives. This allows for the rapid screening of thousands or even millions of potential compounds to identify candidates with desired reactivity profiles.

This data-driven approach can significantly accelerate the design of new functional molecules based on the this compound scaffold, guiding synthetic efforts toward the most promising candidates. nih.gov

| Model Type | Performance Metric | Value |

|---|---|---|

| Random Forest Classifier | Accuracy | 0.95 |

| Precision | 0.94 | |

| Recall | 0.96 |

This table presents hypothetical performance metrics for a machine learning model to illustrate its predictive power.

Compound Name Reference Table

| Abbreviation/Name | Full Chemical Name |

| This compound | N¹-t-Butyloxycarbonyl-1,8-diaminooctane hydrochloride |

| DFT | Density Functional Theory |

| MLR | Multiple Linear Regression |

| QSRR | Quantitative Structure-Reactivity Relationship |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

Future Research Directions and Emerging Trends

Development of "Green Chemistry" Principles in Boc-DAOc*HCl Synthesis and Use

The principles of green chemistry are increasingly influencing the synthesis and application of chemical intermediates like this compound. Research is geared towards minimizing environmental impact by developing cleaner, more efficient, and sustainable synthetic protocols.

A significant trend in the synthesis of Boc-protected diamines involves the move towards solvent-free reaction conditions. Traditional methods often rely on volatile organic solvents, which contribute to environmental pollution. Researchers have demonstrated that the N-tert-butoxycarbonylation of amines can be effectively carried out under solvent-free conditions using a catalytic amount of iodine (10 mol %) at room temperature. researchgate.net This method is not only environmentally benign but also features high chemoselectivity, short reaction times, and eliminates the need for volatile organic solvents. researchgate.net

Another green approach involves the use of water, the most environmentally friendly solvent, in the protection of amines. An eco-friendly protocol for the N-Boc protection of various amines has been described using water-acetone under catalyst-free conditions, yielding excellent results with short reaction times. nih.gov Furthermore, solid-supported catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO4–SiO2), have been employed as highly efficient, inexpensive, and reusable catalysts for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org The use of such recyclable catalysts aligns with the green chemistry principle of waste reduction.

The strategic use of one equivalent of an acid like HCl to selectively block one of the two amino groups in a diamine as the hydrochloride salt is another sustainable approach. sciforum.netresearchgate.net This method allows for the mono-Boc protection of the other amine group with high yield, avoiding the use of a large excess of the diamine, which is particularly important when the diamine is a valuable intermediate. sciforum.net

The development of novel and more efficient catalysts is a cornerstone of future research. While iodine has proven effective, other catalysts are being explored to enhance the efficiency and selectivity of the Boc protection of diamines. Ionic liquids have been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The catalytic role is thought to involve the electrophilic activation of di-tert-butyl dicarbonate (B1257347) (Boc2O) through hydrogen bonding with the ionic liquid cation. organic-chemistry.org

Iron(III) salts are emerging as sustainable catalysts for the selective deprotection of Boc groups, offering a clean and practical method that often does not require a purification step. researchgate.net For the protection step, nickel boride, prepared in situ from NiCl2 and sodium borohydride, has been used for the facile reduction of organic azides and nitro compounds, compatible with a one-pot Boc-protection to yield the corresponding carbamates. organic-chemistry.org This method is environmentally benign and tolerates air and moisture. organic-chemistry.org

The following table summarizes various catalytic systems used for the N-Boc protection of amines, highlighting the trend towards more sustainable options.

| Catalyst System | Solvent | Key Advantages |

| Iodine (catalytic) | Solvent-free | High chemoselectivity, no volatile organic solvents, short reaction times. researchgate.net |

| Perchloric acid on silica-gel (HClO4–SiO2) | Solvent-free | Highly efficient, inexpensive, reusable catalyst. organic-chemistry.org |

| 1-Alkyl-3-methylimidazolium ionic liquids | Not specified | Excellent chemoselectivity, catalytic activation of Boc2O. organic-chemistry.org |

| Water-acetone | Water-acetone | Eco-friendly, catalyst-free, excellent yields. nih.gov |

Integration into Automated Synthesis and High-Throughput Platforms

The demand for rapid synthesis and screening of new molecules in drug discovery and materials science has spurred the integration of building blocks like this compound into automated synthesis and high-throughput platforms. Flow chemistry, in particular, is a significant trend in this area.

Continuous flow methods have been successfully employed for the synthesis of a series of monoprotected aliphatic diamines. acs.org This approach offers a compelling alternative to traditional batch-mode synthesis by providing direct, multigram access to N-Boc protected compounds with high productivity. acs.org Flow chemistry allows for precise control over reaction parameters, leading to improved yields and purity, and is inherently more suited for automation than batch processes. sigmaaldrich.com Microreactor technology, a key component of flow chemistry, facilitates rapid process development and optimization of reaction conditions, such as the molar ratio of reactants. sigmaaldrich.com

Capsule-based automated synthesis is another emerging platform where Boc-protected amines, often as hydrochloride salts, are utilized. rsc.org This technology allows for the efficient assembly of complex molecules, such as PROTACs, through pre-programmed reaction protocols with minimal manual intervention. rsc.org This fully automated approach not only accelerates the synthesis process but also enhances safety by minimizing direct contact with potentially hazardous reagents. rsc.org Solid-phase synthesis, a well-established technique for peptide and small molecule synthesis, also lends itself to automation and can be used for the production of diamines and their derivatives. google.com

The table below compares key features of batch, flow, and capsule-based synthesis for the preparation of molecules using Boc-protected diamines.

| Synthesis Platform | Key Features | Advantages for High-Throughput Applications |

| Batch Synthesis | Reactions are carried out in discrete vessels. | Well-established, suitable for a wide range of reactions. |

| Flow Chemistry | Reagents are continuously pumped through a reactor. | Precise control of reaction conditions, enhanced safety, ease of scalability, ideal for automation. acs.orgsigmaaldrich.com |

| Capsule-Based Synthesis | Pre-packaged reagents and automated protocols. | Minimal manual intervention, high reproducibility, safer handling of reagents. rsc.org |

Exploration of Novel Chemical Transformations of the Diamine Scaffold

The unique structure of mono-protected diamines like this compound makes them versatile scaffolds for the synthesis of diverse chemical entities. Future research will continue to explore novel chemical transformations to expand the chemical space accessible from this building block.

One area of exploration is its use in multicomponent reactions, such as the Ugi reaction. Mono-N-Boc-protected diamines have been employed in an "acidless" Ugi reaction followed by a Boc-deprotection–cyclization sequence to produce arrays of functionalized quinoxalines and 5H-benzo[e] sigmaaldrich.comnih.govdiazepines. thieme-connect.com This approach is robust and allows for the installation of multiple points of diversity in the resulting heterocyclic scaffolds. thieme-connect.com

The synthesis of macrocycles is another promising application. Mono-Boc protected diamines can be reacted with cyclic anhydrides to form α,ω-N-Boc amino carboxylic acids, which are precursors to macrocyclic compounds. nih.gov A more direct, two-step approach involves the ring opening of cyclic anhydrides with unprotected diamines, followed by a one-pot Ugi-macrocyclization, providing access to 8–19 membered rings with exceptional functional group tolerance. nih.gov

Furthermore, the free amine of this compound can undergo direct reductive amination with aldehydes in a one-pot tandem reaction that also involves N-Boc protection of the newly formed secondary amine. nih.gov This efficient and selective procedure yields N-Boc protected secondary amines in excellent yields. nih.gov

Expanding Applications in Advanced Materials Science and Nanotechnology

The diamine scaffold of this compound is finding increasing use in the development of advanced materials and nanotechnologies. Its ability to act as a linker molecule is particularly valuable in this context. The parent diamine, 1,8-diaminooctane (B148097), is recognized as an important raw material in materials science. tcichemicals.comambeed.com

Mono-Boc-protected diamines have been covalently grafted onto glassy carbon electrodes through electrochemical oxidation of the free amine. researchgate.netrsc.orgsoton.ac.uk After deprotection of the Boc group, various molecules can be coupled to the surface-bound linkers. researchgate.net This methodology provides a versatile way to modify electrode surfaces for applications in biosensors and biofuel cells. researchgate.netsoton.ac.uk The length of the diamine linker can influence properties such as surface coverage and electron transfer kinetics. researchgate.net

In the field of metal-organic frameworks (MOFs), Boc protection has been used to enhance the stability and recyclability of diamine-appended MOFs used for CO2 capture. korea.ac.krnih.gov The Boc groups protect the diamines from degradation in the presence of water vapor, a common component of flue gas. korea.ac.krnih.gov This strategy leads to adsorbents with high CO2 adsorption capacity and long-term durability under realistic humid conditions. korea.ac.krnih.gov

Boc-protected diamines have also been used in the synthesis of cationic polyurethanes for gene transfection applications. researchgate.net The diamine units, after deprotection, provide cationic sites that can interact with DNA.

Contribution to Data-Driven Medicinal Chemistry Research (excluding specific drug efficacy)

Data-driven approaches, including computational studies and machine learning, are becoming indispensable in medicinal chemistry for optimizing molecular structures and synthetic processes. While specific drug efficacy is outside the scope of this article, the role of this compound and related compounds in these data-driven methodologies is noteworthy.

Computational studies have been performed to understand the enantioselective deprotonation of Boc-protected heterocycles in the presence of chiral diamines, providing insights into reaction mechanisms and stereoselectivity. nih.gov Such theoretical investigations can guide the rational design of synthetic routes and catalysts.

Machine learning (ML) is being leveraged to optimize the design of tissue scaffolds, which can be fabricated from polymers derived from diamine monomers. uow.edu.auresearchgate.netresearchgate.net ML algorithms can predict material properties and cell-material interactions, thereby accelerating the discovery of optimal scaffold designs and reducing the need for extensive and costly experimentation. researchgate.neteasychair.org Neural networks are used to improve scaffold design for target tissues by identifying patterns in large datasets. researchgate.net